REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH:6]=1)=[O:4].Cl[C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]=[C:17]([CH3:25])[CH:16]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C.O>[CH3:1][O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:18]=[C:17]([CH3:25])[CH:16]=2)[CH:6]=1)=[O:4] |f:2.3.4|
|
Name
|
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CNC2=CC=CC=C12
|
Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC2=CC=CC=C12)C
|
Name
|
Cs2CO3
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 60 h at 80° C. under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Part of the product precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate is extracted twice with ethyl acetate (20 ml portions)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
purified by prep
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CN(C2=CC=CC=C12)C1=CC(=NC2=CC=CC=C12)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |